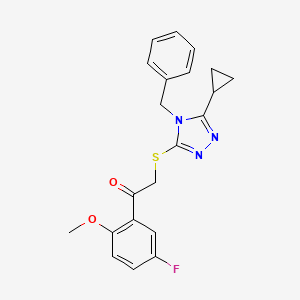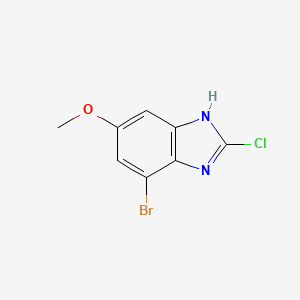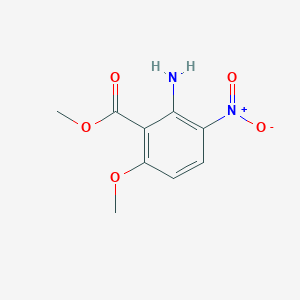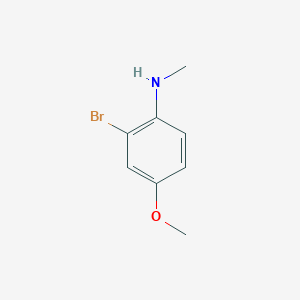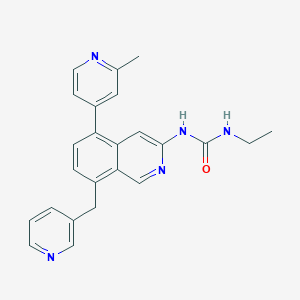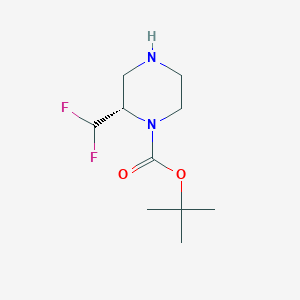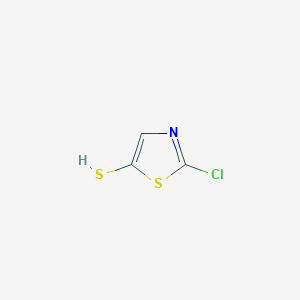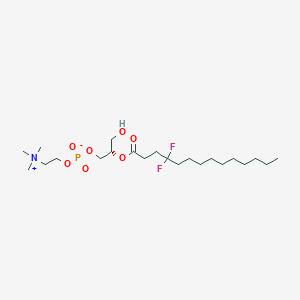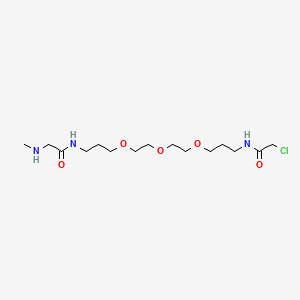
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group and a long chain containing multiple oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide typically involves multiple steps One common method starts with the reaction of chloroacetyl chloride with a suitable amine precursor under basic conditions This reaction forms the chloroacetamide moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The long chain containing oxygen and nitrogen atoms may facilitate interactions with biological membranes or other macromolecules, enhancing its bioactivity.
類似化合物との比較
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: Another chloroacetamide derivative with different substituents.
N-Phenylacetamide Sulphonamides: Compounds with similar amide structures but different functional groups.
Uniqueness
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is unique due to its long chain containing multiple oxygen and nitrogen atoms, which imparts distinct chemical and biological properties
特性
分子式 |
C15H30ClN3O5 |
|---|---|
分子量 |
367.87 g/mol |
IUPAC名 |
N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C15H30ClN3O5/c1-17-13-15(21)19-5-3-7-23-9-11-24-10-8-22-6-2-4-18-14(20)12-16/h17H,2-13H2,1H3,(H,18,20)(H,19,21) |
InChIキー |
FALKDJHPUYWYBD-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)NCCCOCCOCCOCCCNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


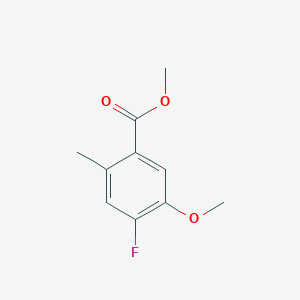
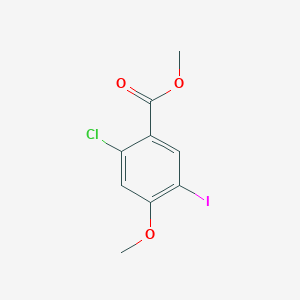

![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
